molecular formula C15H28O4 B12601511 (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol CAS No. 874302-69-9

(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol

Cat. No.: B12601511
CAS No.: 874302-69-9
M. Wt: 272.38 g/mol
InChI Key: VKUXRLCJNXHDAW-UMVBOHGHSA-N
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Description

(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions including alkylation, hydroxylation, and diene formation. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the double bonds results in saturated hydrocarbons.

Scientific Research Applications

(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol stands out due to its multiple hydroxyl groups and double bonds, which confer unique chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

874302-69-9

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

(3R,8S,10S)-2,6,10-trimethyldodeca-6,11-diene-2,3,8,10-tetrol

InChI

InChI=1S/C15H28O4/c1-6-15(5,19)10-12(16)9-11(2)7-8-13(17)14(3,4)18/h6,9,12-13,16-19H,1,7-8,10H2,2-5H3/t12-,13-,15-/m1/s1

InChI Key

VKUXRLCJNXHDAW-UMVBOHGHSA-N

Isomeric SMILES

CC(=C[C@H](C[C@@](C)(C=C)O)O)CC[C@H](C(C)(C)O)O

Canonical SMILES

CC(=CC(CC(C)(C=C)O)O)CCC(C(C)(C)O)O

Origin of Product

United States

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